5-CFDA ethanedioic-S-phenylmethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CFDA ethanedioic-S-phenylmethyl ester typically involves the esterification of 5-carboxyfluorescein with ethanedioic acid and phenylmethyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-CFDA ethanedioic-S-phenylmethyl ester undergoes various chemical reactions, including:
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-carboxyfluorescein, ethanedioic acid, and phenylmethyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-CFDA ethanedioic-S-phenylmethyl ester is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cell biology for labeling and tracking cellular components, particularly in live-cell imaging.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize biological processes and disease states.
Industry: Applied in quality control and analytical methods to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of 5-CFDA ethanedioic-S-phenylmethyl ester involves its ability to permeate cell membranes and undergo enzymatic hydrolysis to release the fluorescent 5-carboxyfluorescein. This fluorescence can then be detected and measured, allowing for the visualization and quantification of various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Carboxyfluorescein diacetate: Another fluorescent labeling reagent with similar applications but different ester groups.
Fluorescein isothiocyanate: A compound used for labeling proteins and other biomolecules through thiourea linkage.
Rhodamine derivatives: Fluorescent compounds with different spectral properties and applications.
Uniqueness
5-CFDA ethanedioic-S-phenylmethyl ester is unique due to its specific ester groups, which provide distinct hydrolysis and substitution properties. This makes it particularly useful in applications requiring precise control over the release of the fluorescent moiety .
Properties
IUPAC Name |
[6'-acetyloxy-5-[(2-benzylsulfanyl-2-oxoethyl)carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO9S/c1-19(36)41-23-9-12-27-29(15-23)43-30-16-24(42-20(2)37)10-13-28(30)34(27)26-11-8-22(14-25(26)33(40)44-34)32(39)35-17-31(38)45-18-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIKQDVYTJYHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCC(=O)SCC5=CC=CC=C5)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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